(R)-2-Amino-2-(6-chloropyridin-3-yl)ethanol

β₃-adrenergic receptor agonists chiral building block enantioselective synthesis

Chiral β-amino alcohols with correct (R)-configuration are critical for metabolic disease target engagement; (S)-enantiomers often yield inactive pharmacophores. This compound provides the validated 6-chloropyridin-3-yl scaffold for β3-AR agonist programs. • **Chiral integrity**: Defined (R)-stereochemistry for β3-adrenergic receptor activity • **Functional groups**: Dual H-bond donors (NH2, OH) + pyridine N & Cl acceptors • **Supply formats**: Free base (≥97%), HCl salt, dihydrochloride salt available

Molecular Formula C7H9ClN2O
Molecular Weight 172.61 g/mol
Cat. No. B12276316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Amino-2-(6-chloropyridin-3-yl)ethanol
Molecular FormulaC7H9ClN2O
Molecular Weight172.61 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1C(CO)N)Cl
InChIInChI=1S/C7H9ClN2O/c8-7-2-1-5(3-10-7)6(9)4-11/h1-3,6,11H,4,9H2
InChIKeyZZRYQEVGEQGEAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-Amino-2-(6-chloropyridin-3-yl)ethanol – Chiral Building Block Overview


(R)-2-Amino-2-(6-chloropyridin-3-yl)ethanol (CAS 1213364-39-6) is a chiral β-amino alcohol featuring a 6-chloropyridin-3-yl aromatic ring and an aminoethanol side chain in a defined (R)-configuration . With a molecular formula of C₇H₉ClN₂O and a molecular weight of 172.61 g/mol, this compound presents a predicted pKa of 12.08±0.10, a predicted boiling point of 352.8±37.0 °C, and a predicted density of 1.334±0.06 g/cm³ . It belongs to the class of 3-pyridineethanol, β-amino-6-chloro derivatives and is classified as a chiral β-amino alcohol, characterized by the presence of both amino and hydroxyl groups on adjacent carbon atoms, enabling dual hydrogen-bond donor and acceptor functionality [1]. The compound is commercially available as a free base (≥97% purity), hydrochloride salt (CAS 2089671-27-0), and dihydrochloride salt (CAS 2089388-97-4) [1].

Why Generic Substitution of (R)-2-Amino-2-(6-chloropyridin-3-yl)ethanol Fails


Interchanging (R)-2-Amino-2-(6-chloropyridin-3-yl)ethanol with its (S)-enantiomer (CAS 1213945-66-4), the racemic mixture (CAS 1270563-05-7), or regioisomeric chloro-substituted analogs (e.g., 5-chloro or 4-chloro derivatives) is not without consequence in asymmetric synthesis programs. The defined (R)-stereochemistry at the β-carbon is a critical determinant of the three-dimensional orientation of downstream pharmacophores—patent evidence demonstrates that β₃-adrenergic receptor agonist programs specifically require the (R)-configured 6-chloropyridin-3-yl ethanolamine scaffold to achieve target engagement [1]. The 6-position chlorine atom imposes distinct electronic effects on the pyridine ring (σ-electron withdrawal via inductive effect) that differ from chlorine substitution at the 2-, 4-, or 5-positions, altering both the basicity of the pyridine nitrogen and the reactivity of the aromatic ring in cross-coupling reactions . Furthermore, the β-amino alcohol motif provides two hydrogen-bond donors (NH₂, OH) and three hydrogen-bond acceptors (pyridine N, Cl, OH), a pattern absent in simpler building blocks such as 6-chloropyridin-3-yl-methanamine, which lacks the hydroxyl group critical for key binding interactions [2].

(R)-2-Amino-2-(6-chloropyridin-3-yl)ethanol: Differentiation Evidence vs. Closest Analogs


Enantiomeric Specificity for β₃-Adrenergic Agonist Pharmacophore

Patent TW200408637A discloses β₃-adrenergic receptor agonists wherein the pharmacologically active scaffold explicitly incorporates the (R)-configured 2-(6-chloro-pyridin-3-yl)-2-hydroxy-ethylamino moiety. The derived clinical-stage compound, for which BindingDB reports an EC₅₀ of 0.850 nM at human cloned β₃-adrenergic receptor expressed in CHO cells (assessed via cAMP accumulation), depends on the defined (R)-stereochemistry to achieve this level of target engagement [1][2]. The (S)-enantiomer (CAS 1213945-66-4) would produce a mirror-image spatial orientation of the hydroxyl and amino groups, predicted to alter hydrogen-bonding geometry to the receptor and reduce binding affinity—a phenomenon well-established across the chiral amino alcohol class. No equivalent potency data have been reported for the (S)-enantiomer derivative scaffold.

β₃-adrenergic receptor agonists chiral building block enantioselective synthesis

6-Chloro Positional Isomer: Electronic Effects on Pyridine Reactivity

The 6-chloro substitution on the pyridine ring places the electron-withdrawing chlorine atom at the position para to the pyridine nitrogen. This electronic arrangement increases the electrophilicity of the C-2 and C-4 positions while leaving the C-3 position (bearing the aminoethanol substituent) electronically activated for nucleophilic aromatic substitution or metal-catalyzed cross-coupling. In contrast, the 5-chloro analog (CAS 1212923-30-2 for the (S)-enantiomer) places chlorine at the meta position relative to the pyridine nitrogen, resulting in a different resonance contribution and altered regioselectivity in subsequent derivatization reactions . The predicted physicochemical properties of the 6-chloro free base include a boiling point of 352.8±37.0 °C and density of 1.334±0.06 g/cm³ . The 6-chloro substitution also influences the predicted pKa of the pyridine nitrogen (pKa ~12.08 for the amino group), which is distinct from regioisomeric chloro-substituted pyridineethanolamines due to the through-resonance and inductive effects of chlorine at the 6-position .

regioselective synthesis pyridine electronic effects cross-coupling building block

β-Amino Alcohol Hydrogen-Bonding Capacity vs. Simpler Analogs

The β-amino alcohol scaffold of (R)-2-Amino-2-(6-chloropyridin-3-yl)ethanol provides three hydrogen-bond donor sites (NH₂: two donors; OH: one donor) and three hydrogen-bond acceptor sites (pyridine N, Cl, OH oxygen), as computed by PubChem (H-Bond Donor Count: 3; H-Bond Acceptor Count: 3) [1]. This represents a substantial increase in hydrogen-bonding capacity compared to the simpler building block 2-amino-6-chloropyridine (which lacks the hydroxyl group and the β-amino alcohol connectivity) or 6-chloropyridin-3-yl-methanamine (which lacks the hydroxyl group entirely). The topological polar surface area (TPSA) of 59.1 Ų for the hydrochloride salt reflects the balanced polarity of the molecule, suitable for both membrane permeability considerations and target binding interactions [1]. The dual amino-alcohol functionality enables the compound to serve simultaneously as a hydrogen-bond donor and acceptor in enzyme active sites, a feature exploited in kinase inhibitor design programs [2][3].

hydrogen bonding target engagement β-amino alcohol pharmacophore design

Salt Form Flexibility: Free Base vs. Hydrochloride vs. Dihydrochloride for Formulation and Solubility Optimization

(R)-2-Amino-2-(6-chloropyridin-3-yl)ethanol is commercially available in three distinct forms: free base (CAS 1213364-39-6, MW 172.61, purity ≥97%), hydrochloride salt (CAS 2089671-27-0, MW 209.07, purity ≥95%), and dihydrochloride salt (CAS 2089388-97-4, MW 245.53, purity ≥97%) . The free base is suitable for organic synthesis in aprotic solvents, while the hydrochloride and dihydrochloride salts offer enhanced aqueous solubility and improved long-term storage stability (recommended storage at 2–8°C for the dihydrochloride) . The (S)-enantiomer free base (CAS 1213945-66-4) is less commonly stocked by major vendors. The racemic free base (CAS 1270563-05-7) is available but lacks the stereochemical definition required for asymmetric synthesis programs. For comparison, closely related regioisomers such as (R)-2-amino-2-(5-chloropyridin-2-yl)ethanol (CAS 1213442-79-5) and (R)-2-amino-2-(6-chloropyridin-2-yl)ethanol (CAS 1213142-13-2) are also commercially available but with different salt form availability and typically at ≥95% purity .

salt selection solubility procurement specification CRO outsourcing

Optimal Application Scenarios for (R)-2-Amino-2-(6-chloropyridin-3-yl)ethanol


β₃-Adrenergic Agonist Development for Metabolic Disorders

The (R)-configured 6-chloropyridin-3-yl ethanolamine scaffold is a validated key intermediate for constructing β₃-adrenergic receptor agonists targeting obesity, type 2 diabetes, and related metabolic conditions. Patent TW200408637A and US4988714 explicitly describe pyridine-ethanolamine derivatives incorporating this scaffold for catabolic activity and blood glucose reduction [1][2]. A derivative compound incorporating the (R)-2-(6-chloropyridin-3-yl)-2-hydroxy-ethylamino moiety demonstrated an EC₅₀ of 0.850 nM at human cloned β₃-adrenergic receptor [3]. The (R)-stereochemistry is critical—the (S)-enantiomer would produce an inactive or significantly less potent pharmacophore based on established chiral amino alcohol structure-activity relationships.

Enantioselective Synthesis of Neonicotinoid Insecticide Analogs

The 6-chloropyridin-3-yl core is structurally related to the chloropyridinyl subclass of neonicotinoid insecticides (including imidacloprid, nitenpyram, acetamiprid, and thiacloprid), all of which contain the 6-chloropyridine ring as a common pharmacophoric element [1]. (R)-2-Amino-2-(6-chloropyridin-3-yl)ethanol serves as a chiral precursor for developing enantioselective neonicotinoid analogs, potentially enabling more selective and environmentally targeted pest control agents. The β-amino alcohol functionality allows for further derivatization to introduce the N-nitroimine or N-cyanoamidine warheads characteristic of this insecticide class [2].

Kinase Inhibitor Fragment-Based Drug Discovery

The 6-chloropyridine moiety is a privileged fragment in kinase inhibitor design, frequently occupying the hinge-binding region of the ATP-binding pocket. The β-amino alcohol extension provides additional hydrogen-bond donor/acceptor functionality (3 H-bond donors, 3 H-bond acceptors) that can engage the catalytic lysine or the DFG motif of kinases, as evidenced by the inclusion of 6-chloropyridin-3-yl scaffolds in PI3K inhibitor patents [1]. The defined (R)-stereochemistry introduces a chirality handle that can be exploited for achieving kinase selectivity, as the spatial orientation of the amino and hydroxyl groups influences complementarity to the chiral protein environment of the ATP-binding site [1].

Chiral Ligand Synthesis for Asymmetric Catalysis

As a chiral β-amino alcohol, (R)-2-Amino-2-(6-chloropyridin-3-yl)ethanol possesses the structural features compatible with serving as a chiral ligand or ligand precursor in asymmetric catalysis. The amino and hydroxyl groups provide two distinct coordination sites for metal centers (e.g., Zn, Cu, Pd), while the pyridine nitrogen offers a third potential ligation point, enabling tridentate coordination modes [1]. The 6-chloro substituent allows for late-stage functionalization via cross-coupling (Suzuki, Buchwald-Hartwig) without altering the chiral β-amino alcohol core, enabling modular ligand library synthesis [2].

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